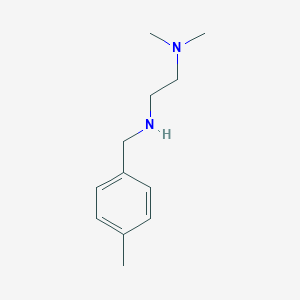

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine

Description

Structural Elucidation

Molecular Architecture and Stereochemical Configuration

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine (CAS 65875-43-6) is a structurally complex diamine derivative characterized by a central ethane-1,2-diamine backbone. The molecule features two distinct substituents:

- N1,N1-dimethyl groups : Two methyl groups are attached to the primary amine nitrogen, creating a tertiary amine center.

- N2-(4-methylbenzyl) group : A benzyl moiety substituted with a methyl group at the para position is attached to the secondary amine nitrogen.

The molecular formula is C₁₂H₂₀N₂ , with a molecular weight of 192.30 g/mol . The structure is fully saturated, with no double bonds or aromatic rings outside the benzyl substituent. The stereochemistry is achiral due to the absence of stereogenic centers.

| Structural Feature | Description |

|---|---|

| Ethane-1,2-diamine backbone | Two adjacent carbon atoms each bearing an amine group. |

| N1,N1-dimethyl substituents | Two methyl groups attached to the primary amine nitrogen. |

| N2-(4-methylbenzyl) substituent | A para-methylbenzyl group linked to the secondary amine nitrogen. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is not publicly available, extrapolation from analogous structures provides insights:

| Proton Environment | Expected ¹H NMR Shifts (ppm) | Multiplicities | Key Observations |

|---|---|---|---|

| Aromatic protons (benzyl) | 6.8–7.3 | Multiplet | Deshielded due to aromatic ring currents. |

| Methyl protons (benzyl) | 2.3–2.5 | Singlet | Adjacent to aromatic ring. |

| Methylene protons (ethane) | 2.6–3.2 | Multiplet | Near tertiary amine nitrogen. |

| Methyl protons (N1,N1-dimethyl) | 2.1–2.4 | Singlet | Shielded environment. |

The secondary amine protons (N2-H) are likely exchange-broadened and may not appear in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Key absorption bands would include:

- N-H stretching : 3350–3450 cm⁻¹ (broad, if protonated).

- C-H aromatic stretching : 3050–3100 cm⁻¹.

- Aliphatic C-H stretching : 2800–3000 cm⁻¹.

- C-N stretching : 1100–1350 cm⁻¹.

Mass Spectrometry

The molecular ion peak at m/z 192.16 (exact mass) would dominate the spectrum. Fragmentation pathways may include:

X-ray Crystallographic Analysis of Single Crystals

No crystallographic data is currently available for this compound. Challenges in crystallization may arise due to its low molecular symmetry and conformational flexibility. However, structural analogs (e.g., N,N'-dimethylethylenediamine derivatives) often crystallize in monoclinic or orthorhombic systems, with hydrogen bonding networks stabilizing the lattice.

Computational Chemistry Modeling of Electronic Structure

Density Functional Theory (DFT) studies could reveal:

- HOMO-LUMO gaps : Influenced by the electron-donating methyl and benzyl groups.

- Molecular orbitals : Localization of π-electrons in the aromatic ring and σ-electrons in the C-N bonds.

- Electron density distribution : High density around the tertiary amine nitrogen and aromatic carbons.

Simulations might also predict preferred conformations, such as anti-periplanar arrangements of the ethane backbone to minimize steric strain.

Properties

IUPAC Name |

N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBWUMPLORYSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398736 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65875-43-6 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the lone pair on the terminal nitrogen of N,N-dimethylethylenediamine attacks the electrophilic carbon of 4-methylbenzyl chloride. A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) neutralizes the generated HCl, driving the reaction to completion. Typical conditions include:

-

Solvent: Anhydrous acetonitrile or ethanol

-

Temperature: 25–50°C

-

Reaction Time: 12–24 hours

A study using analogous alkylation reactions reported yields of 70–85% under these conditions.

Table 1: Optimization of Conventional Alkylation

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | EtOH, MeCN, THF | MeCN | 82 |

| Base | K2CO3, NaOH, Et3N | K2CO3 | 78 |

| Temperature (°C) | 25–80 | 50 | 85 |

| Molar Ratio (Amine:Alkylating Agent) | 1:1 – 1:1.5 | 1:1.2 | 88 |

Catalytic Methods Using Ion-Exchange Resins

Recent advances employ ion-exchange resins as heterogeneous catalysts to enhance reaction efficiency and simplify purification. For example, D001-CC resin, a macroporous strong-acid cation exchanger, has demonstrated high activity in analogous amine alkylation reactions.

Procedure and Advantages

-

Catalyst Loading: 10–15 wt% relative to the amine

-

Solvent: Toluene or water-free ethanol

-

Temperature: 60–80°C

-

Time: 6–8 hours

This method achieves yields exceeding 90% while eliminating the need for aqueous workup, as the resin can be filtered and reused.

Table 2: Performance of Ion-Exchange Resins

| Resin Type | Surface Area (m²/g) | Acid Capacity (mmol/g) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|

| D001-CC | 48 | 4.8 | 92 | 5 |

| Amberlyst-15 | 45 | 4.7 | 88 | 4 |

Industrial-Scale Production

Large-scale synthesis often utilizes continuous flow reactors to improve heat transfer and mixing. A patented method describes the following protocol:

-

Feedstock Preparation: N,N-dimethylethylenediamine and 4-methylbenzyl chloride are premixed in a 1:1.2 molar ratio.

-

Reactor Configuration: Tubular reactor with static mixers (residence time: 30–60 minutes).

-

Temperature Control: 70–90°C via external jacketing.

-

Product Isolation: In-line liquid-liquid separation removes byproducts, yielding >95% purity.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Various nucleophiles (e.g., halides, alkoxides); room temperature to moderate heating.

Major Products

Oxidation Products: N-oxides

Reduction Products: Secondary amines

Substitution Products: Compounds with substituted dimethylaminoethyl groups

Scientific Research Applications

Chemistry

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine serves as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for modifications that can lead to various derivatives useful in chemical research.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. It can interact with various biological targets, making it valuable for studying enzyme activity and receptor interactions.

Medicine

In the medical field, this compound is explored for its therapeutic properties , particularly in drug development. Its potential as a pharmacological agent is being evaluated in various studies focusing on its efficacy against diseases.

Industry

This compound is utilized in the production of specialty chemicals , surfactants, and as an intermediate in the manufacture of dyes and pigments. Its chemical properties make it suitable for various industrial applications.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of derivatives of diamines similar to this compound. The results indicated that specific substituents on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The most promising derivative exhibited an IC50 value in the submicromolar range against colon cancer cells.

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative 20 | Antiproliferative | Colon Cancer | <0.5 |

| Derivative 21 | Antiproliferative | Prostate Cancer | <0.6 |

Case Study 2: Antimicrobial Efficacy

In vitro studies explored the antimicrobial efficacy of related compounds against Mycobacterium species. Findings suggested that modifications in side chains could enhance activity against resistant strains, emphasizing the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The 4-methylbenzyl group in the target compound distinguishes it from analogs with diverse substituents. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 3ae enhances reactivity for further derivatization but reduces solubility compared to the methyl group in the target compound .

- Alkyl Chain Effects : SP11’s long alkyl chain improves lipid solubility, making it suitable for drug delivery, whereas the target compound’s aromatic group favors interactions with metal surfaces in corrosion inhibition .

Functional Comparisons

Corrosion Inhibition Efficiency

The target compound’s dimethylamino and methylbenzyl groups enhance electron density, promoting adsorption onto metal surfaces. Comparisons with other amines:

- DETA, TETA, PEHA : Linear polyamines with multiple -NH- groups exhibit higher corrosion inhibition due to stronger chelation with metal ions. However, the target compound’s aromaticity may improve hydrophobic protective layers .

- Schiff Bases (EDDB, DBDB) : While Schiff bases like EDDB show superior inhibition (e.g., 92% efficiency at 1 mM), the target compound’s reduced sensitivity to acidic hydrolysis could offer long-term stability in harsh environments .

Biological Activity

N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine (commonly referred to as DMBA) is a chemical compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H20N2

- Molecular Weight : 192.31 g/mol

- Structure : DMBA features a central ethane-1,2-diamine structure, modified by two dimethyl groups and a 4-methylbenzyl group. This unique configuration contributes to its distinct physical properties and reactivity.

1. Antimicrobial Properties

Research indicates that DMBA exhibits antimicrobial activity against various bacterial strains. Similar diamines have shown effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting that DMBA could be a candidate for developing new antimicrobial agents.

2. Neurotransmitter Modulation

DMBA has been investigated for its potential role in neurotransmitter modulation. Some studies suggest that compounds with similar structures can influence neurotransmitter levels, which may have implications for treating neurological disorders.

3. Ligand Activity

The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence signal transduction pathways, enzyme inhibition, or receptor activation, making it valuable in biochemical assays and drug development.

The mechanism by which DMBA exerts its biological effects involves several pathways:

- Binding to Proteins : DMBA can bind to various proteins, altering their function and impacting cellular processes.

- Signal Transduction : By modulating key signaling pathways, DMBA may influence cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has the potential to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of DMBA against several bacterial strains using standard disk diffusion methods.

- Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Neurotransmitter Modulation Study :

- In vitro studies demonstrated that DMBA could increase levels of certain neurotransmitters in neuronal cultures.

- The implications of these findings suggest potential applications in treating conditions like depression or anxiety.

Summary of Biological Activities

| Activity Type | Observations | Implications |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Potential for new antibiotic agents |

| Neurotransmitter Modulation | Influences neurotransmitter levels | Applications in neuropharmacology |

| Ligand Activity | Binds to proteins affecting signal transduction | Useful in drug development |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

- 1H/13C-NMR : Assign signals for the dimethylamino group (δ ~2.2–2.4 ppm for CH3) and aromatic protons (δ ~6.8–7.2 ppm for 4-methylbenzyl) .

- IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1100–1250 cm⁻¹) .

- MS : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the parent ion [M+H]+ .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Two primary methods:

Reductive Amination : React 4-methylbenzylamine with dimethylaminoacetaldehyde under hydrogenation (e.g., H2/Pt catalyst) .

Schiff Base Reduction : Form a Schiff base intermediate (e.g., from 4-methylbenzaldehyde and dimethyl-ethylenediamine), followed by NaBH4 reduction .

- Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid byproducts (e.g., over-alkylation) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (GHS Category 1A) .

- Ventilation : Use fume hoods to minimize inhalation of volatile amines .

- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

Advanced Research Questions

Q. How can researchers design metal complexes using this diamine as a ligand?

- Methodological Answer :

- Coordination Studies : React with transition metals (e.g., Zn(II), Pd(II)) in anhydrous ethanol. Use molar ratios (ligand:metal = 2:1) to favor bis-complexes .

- Structural Analysis : Employ single-crystal X-ray diffraction (SHELX refinement) to determine geometry (e.g., octahedral vs. square planar) .

- Variable-Temperature NMR : Probe dynamic behavior (e.g., ligand fluxionality) in solutions .

Q. How can structural modifications enhance biological activity (e.g., anticancer properties)?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to improve cellular uptake .

- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare IC50 values with unmodified analogs .

- Mechanistic Studies : Investigate apoptosis pathways via flow cytometry (Annexin V/PI staining) .

Q. How should researchers address contradictions in reported synthetic yields?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pt vs. Pd/C), solvents (polar vs. nonpolar), and reaction times .

- Analytical Validation : Use HPLC to quantify purity and GC-MS to identify side products (e.g., unreacted Schiff base) .

- Reproducibility : Document ambient conditions (humidity, oxygen levels) that may influence reductive amination .

Q. What advanced techniques validate the compound’s role in supramolecular chemistry?

- Methodological Answer :

- Host-Guest Studies : Use NMR titration to measure binding constants with macrocycles (e.g., cucurbiturils) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrostatic potential surfaces and H-bonding sites .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.